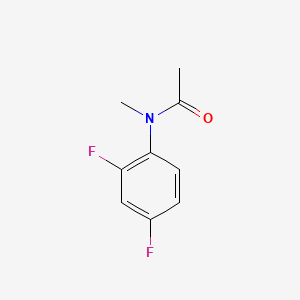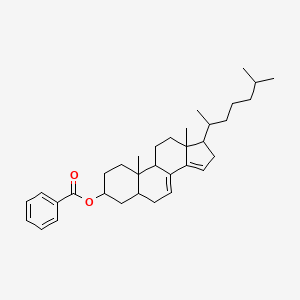
N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea, also known as CPPU, is a synthetic compound with a wide range of applications in scientific research. It is used as a herbicide, an insecticide, and a plant growth regulator, and has been studied for its potential to be used as a therapeutic agent. CPPU has been found to exhibit a variety of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
Anti-Cancer Potential
Research into symmetrical N,N'-diarylureas has identified these compounds as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, combining hydrophobic phenyl moieties with polar moieties, have shown good bioactivity by potently inducing phosphorylation of eIF2α and expression of CHOP, highlighting their potential as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Applications
In environmental science, compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea have been studied for their degradation by electro-Fenton systems, showing the potential for the removal of antimicrobials from water. The study suggests the effectiveness of electro-Fenton systems in degrading such compounds, contributing to the understanding of environmental remediation techniques (Sirés et al., 2007).
Herbicide Degradation
The degradation of substituted urea herbicides in soils through microbial action has been explored, offering insights into the environmental fate of these chemicals. Studies on maloran, a selective herbicide, indicate that such compounds are degraded in the soil by microbial action, which is crucial for understanding the persistence and impact of herbicides in agricultural settings (Katz & Strusz, 1968).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFPDRWLKQRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377213 | |
| Record name | N-(3-Chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-54-2 | |
| Record name | N-(3-Chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


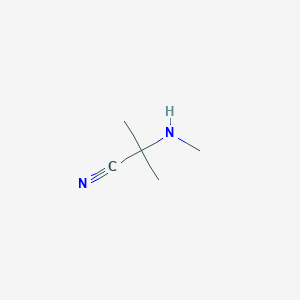
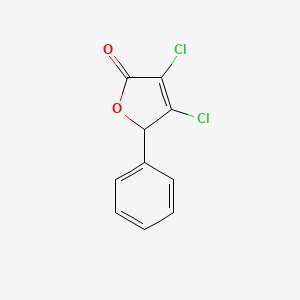

![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

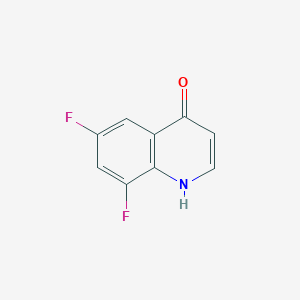
![2-[(Cyanomethyl)sulfinyl]acetonitrile](/img/structure/B1621731.png)
